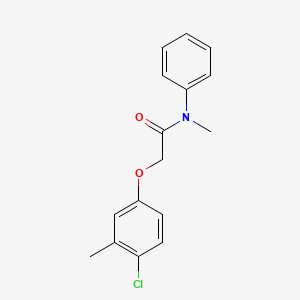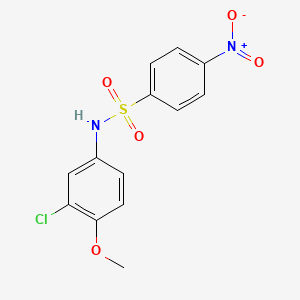
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess potent anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as the growth and proliferation of various cancer cell lines. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess analgesic properties, reducing pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for use in experiments. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide. One potential direction is to further elucidate its mechanism of action, particularly with regards to its anti-inflammatory and anticancer properties. Additionally, there is potential for the development of analogs of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide with improved pharmacological properties, such as increased solubility and potency. Finally, there is potential for the development of novel therapeutic applications for N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, such as in the treatment of other inflammatory diseases or in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It has been shown to possess potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMLTFSICPBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)



![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)


![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
